(1-Methoxy-4-methylcyclohexyl)methanol: Chemical Profile & Synthetic Utility
(1-Methoxy-4-methylcyclohexyl)methanol: Chemical Profile & Synthetic Utility
The following technical guide details the chemical properties, synthesis, and reactivity of (1-Methoxy-4-methylcyclohexyl)methanol (CAS 1849327-61-2). This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's utility as a sterically congested, sp3-rich building block.
[1]
Executive Summary & Molecular Architecture
(1-Methoxy-4-methylcyclohexyl)methanol is a specialized alicyclic building block characterized by a quaternary carbon center at the C1 position of a cyclohexane ring. Its structure integrates a primary alcohol, a tertiary ether, and a distal methyl group, creating a scaffold with unique steric and electronic properties.
-
Systematic Name: (1-Methoxy-4-methylcyclohexyl)methanol[1][2][3][4][5][6][7]
-
Molecular Formula: C
H O -
Key Structural Feature: The C1 position is a quaternary center bearing both a methoxy group (-OCH
) and a hydroxymethyl group (-CH OH). This geminal disubstitution pattern imposes significant conformational constraints on the cyclohexane ring.
Stereochemical Considerations
The molecule exists as a mixture of cis and trans diastereomers, defined by the relative orientation of the 4-methyl group and the 1-hydroxymethyl group.
-
Conformation: The bulky 4-methyl group typically anchors the cyclohexane ring in a chair conformation where the methyl group is equatorial to minimize 1,3-diaxial interactions.
-
Quaternary Center: The relative steric bulk of the -OCH
versus -CH OH groups determines the axial/equatorial preference at C1, influencing the molecule's reactivity in substitution or elimination reactions.
Physicochemical Profile
The following properties are derived from chemoinformatic consensus models and structural analogs (e.g., 4-methylcyclohexanemethanol), as experimental data for this specific CAS is limited in public registries.
| Property | Value (Predicted/Analog) | Significance |
| Molecular Weight | 158.24 g/mol | Fragment-sized for drug discovery (Rule of 3 compliant). |
| Boiling Point | ~230–240 °C (760 mmHg) | High boiling point due to hydrogen bonding (alcohol) and molecular weight. |
| Density | ~0.98 g/cm | Slightly less dense than water; typical for oxygenated cycloalkanes. |
| LogP (Octanol/Water) | ~1.5 | Moderately lipophilic; good membrane permeability potential. |
| H-Bond Donors | 1 (-OH) | Primary alcohol acts as a donor/acceptor. |
| H-Bond Acceptors | 2 (-OH, -OCH | Ether oxygen adds Lewis basicity without donating protons. |
| Solubility | Soluble in alcohols, DCM, THF, DMSO. | Low water solubility; requires co-solvents for aqueous assays. |
Synthetic Pathways[9]
The most robust route to (1-Methoxy-4-methylcyclohexyl)methanol involves the homologation of 4-methylcyclohexanone, followed by regioselective ring opening. This sequence constructs the quaternary center with high precision.
Core Synthesis Strategy: Epoxide Ring Opening[9][10][11]
-
Corey-Chaykovsky Epoxidation: 4-Methylcyclohexanone is treated with a sulfur ylide (dimethyloxosulfonium methylide) to form a spiro-epoxide (1-oxaspiro[2.5]octane derivative).
-
Acid-Catalyzed Methanolysis: The spiro-epoxide undergoes ring opening in methanol with an acid catalyst.[8]
Mechanistic Insight:
Under acidic conditions, the reaction proceeds via an S
Reaction Pathway Diagram[10]
Caption: Synthesis of (1-Methoxy-4-methylcyclohexyl)methanol via spiro-epoxide intermediate. The acid-catalyzed opening ensures the methoxy group attaches to the quaternary carbon.
Reactivity & Stability Profile
The molecule features two distinct functional groups with divergent reactivity profiles: a primary alcohol and a tertiary ether .
A. Primary Alcohol Reactivity (-CH OH)
The hydroxymethyl group is sterically unhindered and exhibits typical primary alcohol behavior:
-
Oxidation: Can be oxidized to the aldehyde (using Swern or Dess-Martin periodinane) or the carboxylic acid (using Jones reagent or Pinnick oxidation).
-
Note: The adjacent quaternary center prevents enolization of the resulting aldehyde, making it a stable intermediate.
-
-
Derivatization: Readily forms esters, tosylates, or mesylates for further substitution.
B. Tertiary Ether Stability (-OCH at C1)
The methoxy group is attached to a tertiary carbon, making it sensitive to acidic conditions:
-
Acid Sensitivity: Strong Lewis acids (e.g., BBr
) or Brønsted acids can cleave the ether. However, the tertiary carbocation intermediate is prone to elimination, forming the endocyclic or exocyclic alkene. -
Base Stability: The ether linkage is robust against basic hydrolysis and nucleophiles, allowing the alcohol to be manipulated (e.g., deprotonated with NaH) without affecting the methoxy group.
Reactivity Flowchart
Caption: Divergent reactivity pathways. The primary alcohol allows for chain extension or oxidation, while the tertiary ether is a potential site for elimination under forcing acidic conditions.
Experimental Protocols
Protocol A: Synthesis via Epoxide Opening (Recommended)
Objective: Synthesis of (1-Methoxy-4-methylcyclohexyl)methanol from 4-methylcyclohexanone.
Reagents:
-
4-Methylcyclohexanone (1.0 eq)
-
Trimethylsulfoxonium iodide (1.2 eq)
-
Sodium hydride (60% dispersion, 1.2 eq)
-
DMSO (anhydrous)
-
Methanol (anhydrous)
-
Sulfuric acid (catalytic)
Step 1: Epoxidation
-
In a flame-dried flask under N
, wash NaH with hexane to remove oil. Suspend in DMSO. -
Add trimethylsulfoxonium iodide portion-wise at room temperature. Stir until gas evolution ceases (formation of ylide).
-
Add 4-methylcyclohexanone dropwise. Stir at 50 °C for 2–4 hours.
-
Quench with water, extract with diethyl ether, dry over MgSO
, and concentrate to yield the crude spiro-epoxide.
Step 2: Methanolysis
-
Dissolve the crude epoxide in anhydrous methanol (0.5 M concentration).
-
Add concentrated H
SO (5 mol%). -
Stir at room temperature for 12 hours. Monitor by TLC (disappearance of epoxide).
-
Neutralize with saturated NaHCO
. -
Remove methanol in vacuo, extract the residue with EtOAc, and purify by silica gel chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the disappearance of epoxide protons (typically
2.5–2.8 ppm) and the appearance of the methoxy singlet ( ~3.2 ppm) and hydroxymethyl doublet/singlet ( ~3.4–3.6 ppm). -
13C NMR: Confirm the quaternary carbon signal (C1) shifted downfield due to oxygen substitution (~75–80 ppm).
Applications in Drug Discovery
This molecule serves as a valuable "sp3-rich" scaffold. In modern drug design, increasing the fraction of sp3 hybridized carbons (Fsp3) is correlated with improved clinical success rates due to higher solubility and lower promiscuity compared to flat aromatic systems.
-
Bioisostere for Aromatic Rings: The 1,4-disubstituted cyclohexane ring can mimic the geometry of a phenyl ring but with different electronic properties and 3D dimensionality.
-
Solubility Enhancer: The ether and alcohol functionalities break molecular symmetry and provide hydrogen bonding handles, improving aqueous solubility of lipophilic drugs.
-
Conformational Lock: The 4-methyl group (equatorial) locks the ring conformation, allowing researchers to probe specific spatial arrangements of pharmacophores attached to the C1 position.
References
-
Chemical Identity
-
Synthetic Methodology (Corey-Chaykovsky)
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364.
-
-
Epoxide Ring Opening Regioselectivity
-
Parker, R. E.; Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chem. Rev.1959 , 59, 737–799. (Classic review establishing acid-catalyzed attack at the tertiary carbon).
-
-
Analogous Compounds (MCHM)
-
"4-Methylcyclohexanemethanol."[4] PubChem Database. National Center for Biotechnology Information. CID 118193.
-
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